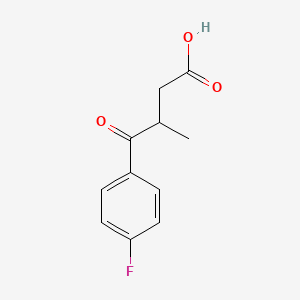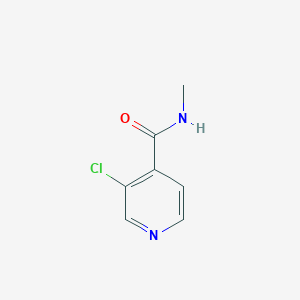
3-chloro-N-methylisonicotinamide
描述
3-chloro-N-methylisonicotinamide is an organic compound with the molecular formula C7H7ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methylisonicotinamide typically involves the chlorination of N-methylpyridine-4-carboxamide. One common method includes the reaction of N-methylpyridine-4-carboxamide with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
3-chloro-N-methylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used to modify the compound.
Major Products Formed
Substitution Reactions: Products include N-methylpyridine-4-carboxamide derivatives with various substituents replacing the chlorine atom.
Oxidation and Reduction: Products can range from oxidized forms such as carboxylic acids to reduced forms like amines.
科学研究应用
3-chloro-N-methylisonicotinamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Industrial Applications: It is utilized in the production of agrochemicals and other industrial chemicals, where its reactivity and stability are advantageous.
作用机制
The mechanism of action of 3-chloro-N-methylisonicotinamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .
相似化合物的比较
Similar Compounds
- 4-chloro-N-methylpyridine-2-carboxamide
- 4-chloro-N-methylpyridine-3-carboxamide
- 4-chloro-N-methylpyridine-5-carboxamide
Uniqueness
3-chloro-N-methylisonicotinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for particular applications in medicinal chemistry and industrial processes .
属性
分子式 |
C7H7ClN2O |
|---|---|
分子量 |
170.59 g/mol |
IUPAC 名称 |
3-chloro-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,1H3,(H,9,11) |
InChI 键 |
UOEQDNBHTJLQRS-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C(C=NC=C1)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8651226.png)
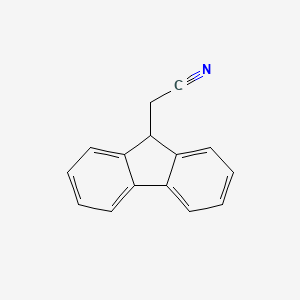
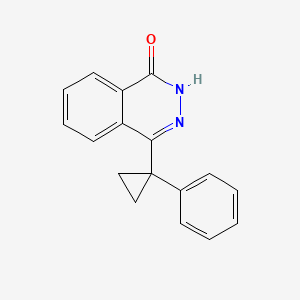
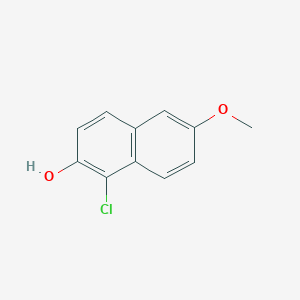
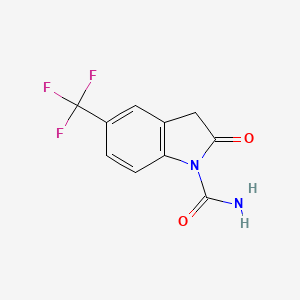

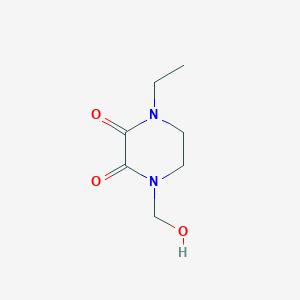
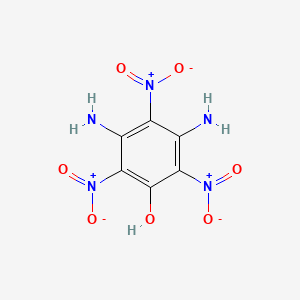
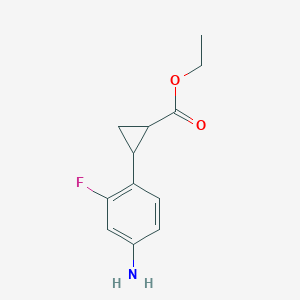

![2-{[3-(Hydroxymethyl)phenyl]sulfanyl}pyridine-4-carbonitrile](/img/structure/B8651325.png)
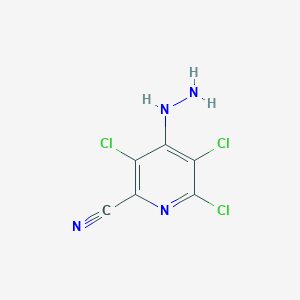
![5-[(4-Chlorophenyl)methoxy]-2-nitropyridine](/img/structure/B8651341.png)
